molecular formula C13H13BrClN3O B213653 N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B213653
M. Wt: 342.62 g/mol
InChI Key: XIODFITXYUYKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained interest in scientific research due to its potential therapeutic effects on various diseases.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. This leads to the accumulation of IκBα, which prevents the translocation of NF-κB to the nucleus and the expression of its target genes. This results in the inhibition of inflammation and cell survival pathways, leading to cell death in cancer cells and neuroprotection in neurodegenerative diseases.
Biochemical and physiological effects:
N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been found to have a range of biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis, and the reduction of cell proliferation. It has also been shown to have anti-inflammatory effects in models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has several advantages for lab experiments, including its high potency and selectivity for the NF-κB pathway. However, it also has limitations, including its potential toxicity and the need for careful dose optimization.

Future Directions

There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082, including the development of more potent and selective inhibitors of the NF-κB pathway, the investigation of its therapeutic potential in other diseases such as cardiovascular disease and diabetes, and the exploration of its potential use in combination therapies with other drugs. Overall, N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has shown promise as a therapeutic agent for various diseases, and further research is needed to fully understand its potential and limitations.

Synthesis Methods

N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride, followed by the reaction with ethyl 4-chloro-1H-pyrazole-5-carboxylate to form N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide. The final product can be purified through recrystallization or chromatography.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been found to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. By inhibiting this pathway, N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 can reduce inflammation and promote cell death in cancer cells, making it a promising candidate for cancer therapy. It has also been found to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C13H13BrClN3O

Molecular Weight

342.62 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-chloro-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13BrClN3O/c1-3-18-12(10(15)7-16-18)13(19)17-11-5-4-9(14)6-8(11)2/h4-7H,3H2,1-2H3,(H,17,19)

InChI Key

XIODFITXYUYKFE-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=C(C=C(C=C2)Br)C

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=C(C=C(C=C2)Br)C

Origin of Product

United States

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